Firefly luciferase-IN-1
CAS No.:
Cat. No.: VC14595601
Molecular Formula: C19H16O3
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H16O3 |
---|---|
Molecular Weight | 292.3 g/mol |
IUPAC Name | (6E)-6-[(4-methylphenyl)methylidene]-5-oxo-7,8-dihydronaphthalene-2-carboxylic acid |
Standard InChI | InChI=1S/C19H16O3/c1-12-2-4-13(5-3-12)10-15-7-6-14-11-16(19(21)22)8-9-17(14)18(15)20/h2-5,8-11H,6-7H2,1H3,(H,21,22)/b15-10+ |
Standard InChI Key | HEEMJVLKXPNKTL-XNTDXEJSSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)C=CC(=C3)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)C=C2CCC3=C(C2=O)C=CC(=C3)C(=O)O |
Introduction
Biochemical Basis of Firefly Luciferase Activity
Firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, Mg²⁺, and oxygen to produce light (550–570 nm) . The reaction proceeds via two steps:
-
Adenylation: Luciferin reacts with ATP to form luciferyl-adenylate and pyrophosphate.
-
Oxidation: Luciferyl-adenylate is oxidized to oxyluciferin, emitting a photon as the excited-state oxyluciferin returns to its ground state .
The enzyme’s bifunctionality allows it to participate in both bioluminescent and CoA-ligase pathways, with structural flexibility influencing substrate specificity and inhibitor binding .
Mechanisms of Firefly Luciferase Inhibition
Inhibitors of firefly luciferase typically target substrate binding, ATP interaction, or structural stability. While "Firefly luciferase-IN-1" remains uncharacterized, known inhibitors include:
Non-Competitive and Uncompetitive Inhibitors
These inhibitors bind allosteric sites or enzyme-substrate complexes. Dehydroluciferin, a byproduct of the luciferase reaction, acts as a non-competitive inhibitor by stabilizing inactive conformations . Metal chelators (e.g., EDTA) sequester Mg²⁺, disrupting the Mg-ATP complex essential for catalysis .
Applications of Luciferase Inhibitors in Research
Luciferase inhibitors are pivotal in:
-
High-Throughput Screening (HTS): Identifying false positives in ATP-dependent assays by distinguishing true signals from residual enzymatic activity .
-
Bioluminescence Imaging (BLI): Modulating signal intensity for quantitative analysis in live-cell imaging .
-
Enzyme Mechanism Studies: Elucidating reaction dynamics through kinetic inhibition analysis .
Recent Advances in Inhibitor Design
Recent studies focus on improving inhibitor specificity and bioavailability:
Challenges and Future Directions
The lack of data on "Firefly luciferase-IN-1" underscores gaps in inhibitor characterization. Key challenges include:
-
Selectivity: Avoiding off-target effects in ATP-dependent cellular processes.
-
Thermal Stability: Designing inhibitors compatible with luciferase’s thermal sensitivity .
-
In Vivo Compatibility: Optimizing pharmacokinetics for therapeutic applications.
Future research should leverage structural insights from luciferase-inhibitor complexes (e.g., PDB: 1LCI) and advanced screening platforms like the THP-1 Firefly Luciferase Cell Line to discover novel inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume